The synthesis of JH-XVI-178 involves several key steps:
This multi-step synthesis highlights the use of advanced techniques such as microwave-assisted reactions, which can significantly reduce reaction times and improve yields.
The molecular structure of JH-XVI-178 can be characterized as follows:
Data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound .
JH-XVI-178 primarily functions as an inhibitor through competitive binding to the ATP-binding site of CDK8/19. The key reactions associated with its mechanism include:
The mechanism by which JH-XVI-178 exerts its inhibitory effects involves:
The physical and chemical properties of JH-XVI-178 include:
Characterization techniques such as NMR and mass spectrometry provide further insights into its purity and structural confirmation .
JH-XVI-178 holds significant potential in scientific research and therapeutic applications:
Cyclin-Dependent Kinase 8 (CDK8) and its paralog Cyclin-Dependent Kinase 19 (CDK19) are integral components of the Mediator complex kinase module—a conserved four-subunit complex comprising CDK8 or CDK19, Cyclin C, Mediator complex subunit 12 (MED12), and Mediator complex subunit 13 (MED13). This module reversibly associates with the 26-subunit Mediator complex, which bridges transcription factors and enhancers to RNA Polymerase II (Pol II) to regulate transcriptional initiation, elongation, and termination [4] [6]. Unlike canonical cell cycle-associated cyclin-dependent kinases, CDK8 and CDK19 function as transcriptional rheostats, modulating gene expression through:
Feature | CDK8 | CDK19 |
---|---|---|
Sequence Homology | Reference | 83% kinase domain identity |
Mediator Association | Mutually exclusive with CDK19 | Mutually exclusive with CDK8 |
Developmental Role | Embryonic lethal knockout in mice | Viable knockout |
Transcriptional Programs | Hypoxia response, Wnt/β-catenin | Androgen receptor signaling |
Primary Cyclin Partner | Cyclin C | Cyclin C |
Dysregulation of CDK8 and CDK19 is implicated across malignancies via multiple oncogenic mechanisms:
Wnt/β-Catenin: CDK8 phosphorylates β-catenin, augmenting its transactivation potential in colorectal cancer stem cells [4].
Repression of Tumor Suppressors:Kinase activity represses tumor suppressors like estrogen receptor in breast cancer and promotes transforming growth factor β (TGFβ)-independent SMAD activation [5].
Contextual Tumor-Suppressive Functions:Notably, CDK8 exhibits tissue-specific duality. In uveal melanoma, lower CDK8 immunoreactivity correlates with higher pathological stages, suggesting a tumor-suppressive role in this context [7].
Table 2: Oncogenic Pathways Regulated by CDK8/CDK19
Pathway | Mechanism | Cancer Association |
---|---|---|
HIF1α | Recruits elongation complexes to hypoxia genes | Breast, renal, pancreatic |
STAT | Phosphorylates STAT1/STAT3 | Leukemia, lymphoma |
Wnt/β-Catenin | Enhances β-catenin transactivation | Colorectal, gastric |
Androgen Receptor | CDK19 stabilizes enhancer-promoter looping | Prostate cancer |
Targeting CDK8/CDK19 offers distinct advantages over broad-spectrum cyclin-dependent kinase inhibitors:
Reduced Off-Target Toxicity:Pan-cyclin-dependent kinase inhibitors (e.g., flavopiridol) disrupt cell cycle cyclin-dependent kinases (Cyclin-Dependent Kinase 1, Cyclin-Dependent Kinase 2, Cyclin-Dependent Kinase 4, Cyclin-Dependent Kinase 6), causing bone marrow suppression and gastrointestinal toxicity. CDK8/CDK19 inhibition spares cell cycle regulation, minimizing these effects [3] [6].
Transcriptional Specificity:CDK8/CDK19 regulate context-dependent gene subsets rather than global Pol II function. For example, they modulate signal-responsive transcription factors (e.g., HIF1α, STATs) without disrupting basal transcription machinery [4] [5].
Synthetic Lethality in Oncogene-Addicted Cancers:Tumors reliant on specific transcriptional programs (e.g., androgen receptor in castration-resistant prostate cancer) are vulnerable to CDK8/CDK19 blockade. Selective inhibitors may circumvent resistance to primary targeted therapies [6].
Paralog-Specific Functional Compensation:CDK8 and CDK19 regulate distinct gene sets despite structural similarity. Selective inhibitors enable dissection of paralog-specific roles, reducing compensatory adaptation [4].
JH-XVI-178: Compound Profile and Preclinical Characterization
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1